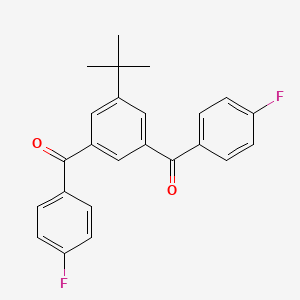
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is an organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of two 4-fluorobenzoyl groups attached to a central benzene ring, which also bears a tert-butyl group. This compound is known for its applications in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 1,3-dibromo-5-tert-butylbenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is utilized in various scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s, which are known for their thermal stability and mechanical strength.
Materials Science: The compound is employed in the development of advanced materials with specific properties, such as conductivity and resistance to degradation.
Biological Studies: Research has shown its potential in studying the interactions with biological molecules, particularly in the context of drug delivery systems and cancer research.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene involves its ability to interact with various molecular targets. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. The compound’s structure allows it to bind to DNA through hydrogen bonding interactions, inhibiting DNA synthesis and promoting cell death.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 1,3-Bis(4-chlorobenzoyl)benzene
- 1,3-Bis(4-methylbenzoyl)benzene
Uniqueness
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
153366-67-7 |
|---|---|
Molecular Formula |
C24H20F2O2 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-tert-butyl-5-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-24(2,3)19-13-17(22(27)15-4-8-20(25)9-5-15)12-18(14-19)23(28)16-6-10-21(26)11-7-16/h4-14H,1-3H3 |
InChI Key |
CYMLHIFSAQIMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

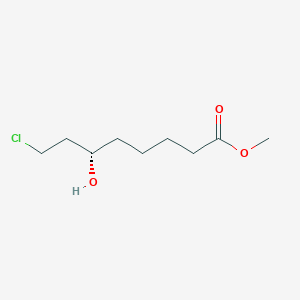
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

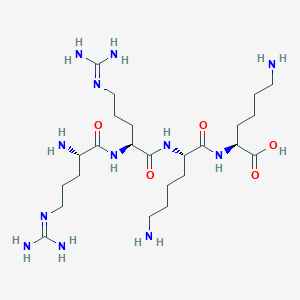
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
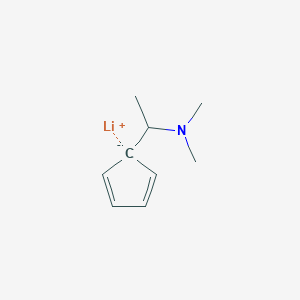
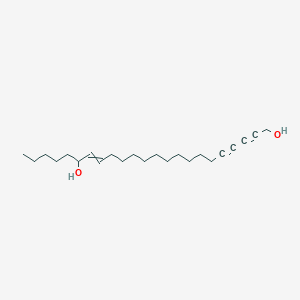
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
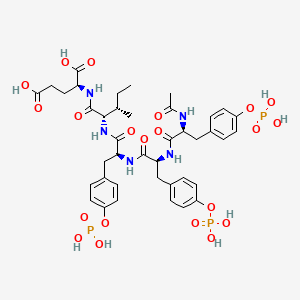
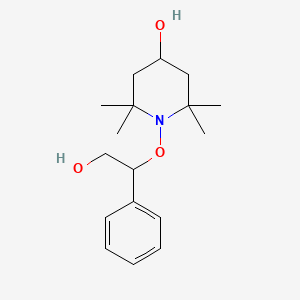

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
